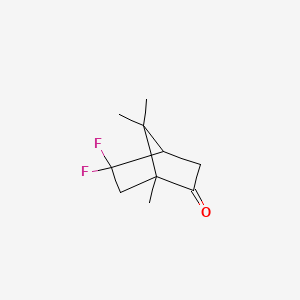

5,5-Difluorocamphor

説明

5,5-Difluorocamphor is a fluorinated derivative of camphor, where hydrogen atoms at the C-5 position are replaced by fluorine atoms. This modification significantly alters its chemical behavior, particularly in enzymatic reactions catalyzed by cytochrome P450cam. The fluorine substitution at C-5 blocks hydroxylation at this site, redirecting metabolic activity to secondary positions such as C-9 or C-3, depending on the enantiomer . Studies highlight its role in uncoupling electron and oxygen transfer in P450cam, leading to altered reaction stoichiometries and mechanistic insights into enzyme catalysis .

特性

CAS番号 |

93264-02-9 |

|---|---|

分子式 |

C10H14F2O |

分子量 |

188.21 g/mol |

IUPAC名 |

5,5-difluoro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H14F2O/c1-8(2)6-4-7(13)9(8,3)5-10(6,11)12/h6H,4-5H2,1-3H3 |

InChIキー |

GWEZLPSFDXSFNQ-UHFFFAOYSA-N |

SMILES |

CC1(C2CC(=O)C1(CC2(F)F)C)C |

正規SMILES |

CC1(C2CC(=O)C1(CC2(F)F)C)C |

同義語 |

5,5-difluorocamphor |

製品の起源 |

United States |

類似化合物との比較

Regio-Specificity of Hydroxylation

- Camphor : Hydroxylation occurs predominantly at the C-5 position due to proximity to the heme iron, yielding 5-exo-alcohol as the sole product .

- 5,5-Difluorocamphor : Fluorination at C-5 shifts hydroxylation to C-9 in the (1R)-enantiomer (92% of products) and C-3 in the (1S)-enantiomer, demonstrating enantiomer-dependent regioselectivity .

- Norcamphor: The (1R)-enantiomer is hydroxylated at C-5, while the (1S)-enantiomer favors C-6, analogous to the enantiomeric divergence seen in 5,5-difluorocamphor .

- 5-Methylenylcamphor : Forms an exo-epoxide instead of hydroxylated products, indicating a shift in reaction mechanism .

Table 1: Hydroxylation Sites and Product Distribution

Uncoupling Behavior in Cytochrome P450cam

Uncoupling refers to the dissociation of electron transfer from oxygen incorporation into substrates.

- Camphor : Fully coupled, with a NADH/O₂ ratio of ~1:1 .

- 5,5-Difluorocamphor : Acts as a four-electron uncoupler, consuming two NADH molecules per O₂ and producing water (95% in deuterated form) instead of hydroxylated products. The NADH/O₂ ratio approaches 2:1 .

- 5-Methylenylcamphor : A two-electron uncoupler, generating H₂O₂ as a byproduct .

- Ethylbenzene and 1,1,1-Trichloroethane: Non-camphor analogues that promote uncoupling but lack structural similarity .

Table 2: Uncoupling Modes and Stoichiometries

| Compound | Uncoupling Type | NADH/O₂ Ratio | Major Byproduct | Reference |

|---|---|---|---|---|

| Camphor | Coupled | ~1:1 | None | |

| 5,5-Difluorocamphor | Four-electron | ~2:1 | H₂O | |

| 5-Methylenylcamphor | Two-electron | ~1.5:1 | H₂O₂ |

Isotope Effects and Rate-Limiting Steps

Deuteration studies reveal mechanistic differences:

- Camphor : Exhibits a low intermolecular isotope effect (kH/kD = 1.1–1.2), indicating fast oxygen transfer .

- 5,5-Difluorocamphor : Shows a large isotope effect (kH/kD = 11.7) at C-9, suggesting that hydrogen abstraction (oxygen transfer) becomes rate-limiting instead of electron transfer .

- Deuterated 5,5-Difluorocamphor : Deuteration at C-9 reduces hydroxylated product formation (28.3% → 2.4%) and increases water production (69.3% → 95.2%), highlighting metabolic switching .

Reaction Rates and Efficiency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。